molecular formula C20H17BrN4O2S B10897036 6-Amino-4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10897036
M. Wt: 457.3 g/mol
InChI Key: NDKWDQCEGPQLGB-UHFFFAOYSA-N
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Description

6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a multi-component reaction involving an aldehyde, a malononitrile, and a hydrazine derivative under basic conditions.

    Introduction of the thienyl and bromophenoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate thienyl and bromophenoxy precursors.

    Final functionalization: The amino and cyanide groups are introduced in the final steps through selective amination and cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, amines, and alcohols are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: This compound has a similar structure but with a furyl group instead of a thienyl group.

    2-AMINO-4-BROMOPHENOL: A simpler compound that shares the bromophenoxy moiety.

Uniqueness

The uniqueness of 6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups and heterocyclic cores makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H17BrN4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

6-amino-4-[4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H17BrN4O2S/c1-10-17-18(15(8-22)19(23)27-20(17)25-24-10)16-7-12(11(2)28-16)9-26-14-5-3-13(21)4-6-14/h3-7,18H,9,23H2,1-2H3,(H,24,25)

InChI Key

NDKWDQCEGPQLGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(S3)C)COC4=CC=C(C=C4)Br

Origin of Product

United States

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